molecular formula C9H14N2O B1467560 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341978-83-3

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1467560
CAS No.: 1341978-83-3
M. Wt: 166.22 g/mol
InChI Key: MVGBRXROFDOEOA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” are not documented in the literature. Chemical reactions can often be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Structural Characterization and Analysis

Studies on pyrazoline and pyrazole derivatives emphasize their structural characterization using spectroscopic techniques and X-ray diffraction. For instance, Delgado et al. (2020) highlighted the synthesis and structural analysis of a pyrazoline compound, providing insights into its crystalline packing and intermolecular interactions through Hirshfeld surface analysis (Delgado et al., 2020). This kind of research underpins the foundation for understanding the physical and chemical properties of pyrazole derivatives, crucial for their applications in material science and drug design.

Synthesis and Chemical Reactivity

New synthetic routes and the chemical reactivity of pyrazole derivatives are actively explored to create compounds with desired properties. Bonacorso et al. (2011) and Kariuki et al. (2022) reported on the regioselective synthesis of succinyl-spaced pyrazoles and novel triazolyl-pyrazolyl-thiazoles, respectively, showcasing the versatility of pyrazoles in organic synthesis (Bonacorso et al., 2011); (Kariuki et al., 2022). These methodologies expand the toolkit for constructing complex molecules with pyrazole cores, potentially useful in developing new materials and biologically active molecules.

Potential Biological and Material Applications

Some studies explore the potential biological and material applications of pyrazole derivatives. For example, Desai et al. (2017) synthesized benzimidazole and pyrazoline motifs bearing compounds and evaluated their antimicrobial activity (Desai et al., 2017). Additionally, Elashkar et al. (2020) examined copper(I) pyrazolates for 1-butene/butane separation, indicating the utility of pyrazole derivatives in material science applications (Elashkar et al., 2020).

Future Directions

The future directions for research on “1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” could include studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information about this compound and its potential applications .

Biochemical Analysis

Biochemical Properties

1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, it has been shown to affect the proliferation and apoptosis of certain cell types, indicating its potential use in cancer research .

Molecular Mechanism

At the molecular level, 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses may result in toxic effects, such as liver damage or altered metabolic function . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic settings .

Metabolic Pathways

1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, which are important for its therapeutic applications.

Properties

IUPAC Name

1-(1-butan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-7(2)11-6-9(5-10-11)8(3)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGBRXROFDOEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.